

Application Notes and Protocols: Flow Cytometry Analysis of Cell Surface CD33 Reduction

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Compound of Interest

Compound Name: *CD33 splicing modulator 1*

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These application notes provide a comprehensive guide to analyzing the reduction of CD33 on the cell surface using flow cytometry. This process, often referred to as antigen modulation or internalization, is a critical mechanism for the efficacy of many CD33-targeted therapeutics, such as antibody-drug conjugates (ADCs) and bispecific antibodies, primarily in the context of Acute Myeloid Leukemia (AML).[1][2][3]

CD33, a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a transmembrane receptor expressed on myeloid cells.[4][5] Its expression on the majority of AML blasts makes it a prime therapeutic target.[6] Upon binding to antibodies or antibody-based drugs, CD33 can be internalized, delivering a cytotoxic payload or facilitating T-cell mediated cytotoxicity.[2][6] Therefore, accurately quantifying the reduction of surface CD33 is paramount in preclinical and clinical research.

Quantitative Data Summary

The following tables summarize quantitative data related to CD33 expression and internalization, providing a reference for expected values and experimental comparisons.

Table 1: CD33 Expression Levels in Acute Myeloid Leukemia (AML)

Parameter	Value	Cell Type/Condition	Reference
CD33 Positivity in AML Patients	>85-90%	AML Blasts	[6] [7] [8]
CD33 Molecules per Cell (Mean)	~10,380	AML Bone Marrow Blasts	[7]
CD33 Molecules per Cell (Range)	709 - 54,894	AML Bone Marrow Blasts	[7]
CD33 MFI (Median) in NPM1-mutated AML	429	AML Blasts	[9]
CD33 MFI (Median) in NPM1-unmutated AML	210	AML Blasts	[9]

Table 2: Antibody-Induced CD33 Internalization

Cell Line	Antibody Clone	Time Point	% Internalization / Reduction	Reference
Engineered HL-60, Kasumi-1, THP-1 (CD33-FL)	P67.6	240 minutes	60-70%	[10]
Engineered HL-60, Kasumi-1, THP-1 (CD33-D2)	HL2541	240 minutes	~55-60%	[10]
MV-4-11 (endogenous)	P67.6	240 minutes	Lower than THP-1	[10]
K-562 (endogenous)	P67.6	240 minutes	Significantly less than MV-4-11 and THP-1	[10]

Experimental Protocols

Protocol 1: General Staining for Cell Surface CD33 Expression

This protocol outlines the basic procedure for staining cells to quantify the baseline expression of CD33 on the cell surface.

Materials:

- Phosphate-Buffered Saline (PBS)
- Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
- Fluorochrome-conjugated anti-human CD33 antibody (e.g., clone P67.6, WM53, or HIM3-4) [\[4\]](#)[\[11\]](#)
- Isotype control antibody corresponding to the CD33 antibody
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer

Procedure:

- Cell Preparation: Harvest cells and wash once with cold PBS.
- Cell Counting: Count the cells and determine viability. Resuspend the cell pellet in cold Staining Buffer to a concentration of 1×10^7 cells/mL. [\[12\]](#)
- Staining: Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
- Antibody Addition: Add the predetermined optimal concentration of the anti-CD33 antibody or the corresponding isotype control to the respective tubes.
- Incubation: Incubate for 30 minutes at 4°C in the dark.

- Washing: Wash the cells twice with 2 mL of cold Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.[12]
- Resuspension: Resuspend the cell pellet in 300-500 µL of Staining Buffer.
- Viability Staining: Add a viability dye according to the manufacturer's instructions.
- Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events for the population of interest.[4]

Protocol 2: Analysis of Antibody-Induced CD33 Reduction (Internalization Assay)

This protocol is designed to measure the decrease in cell surface CD33 expression over time following antibody binding.

Materials:

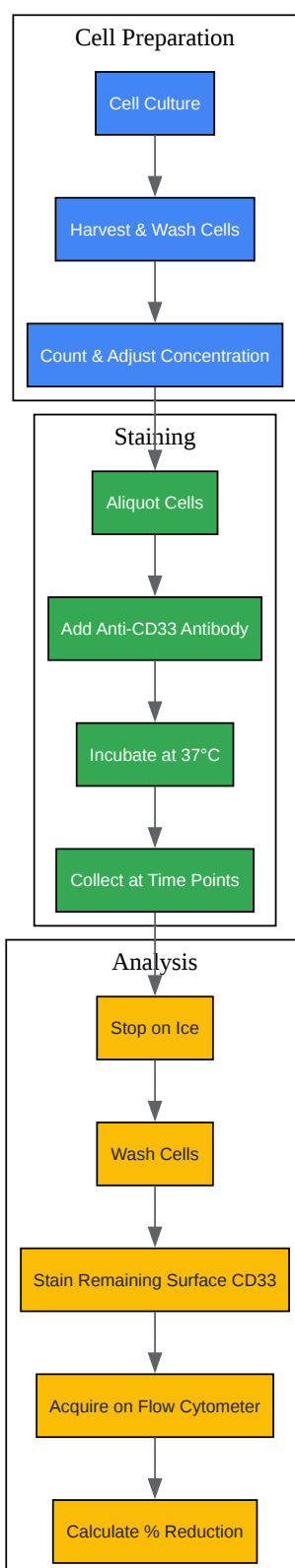
- Complete cell culture medium
- Unconjugated or fluorochrome-conjugated anti-human CD33 antibody
- Secondary antibody (if using an unconjugated primary)
- Stripping Buffer (e.g., ice-cold acid wash buffer, pH 2.0-3.0) or Trypsin
- Flow cytometer

Procedure:

- Cell Preparation: Culture cells to a healthy, logarithmic growth phase.
- Antibody Incubation: Resuspend cells in complete medium containing the anti-CD33 antibody at a saturating concentration. Incubate at 37°C in a CO2 incubator.
- Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), remove an aliquot of cells.[4][10]

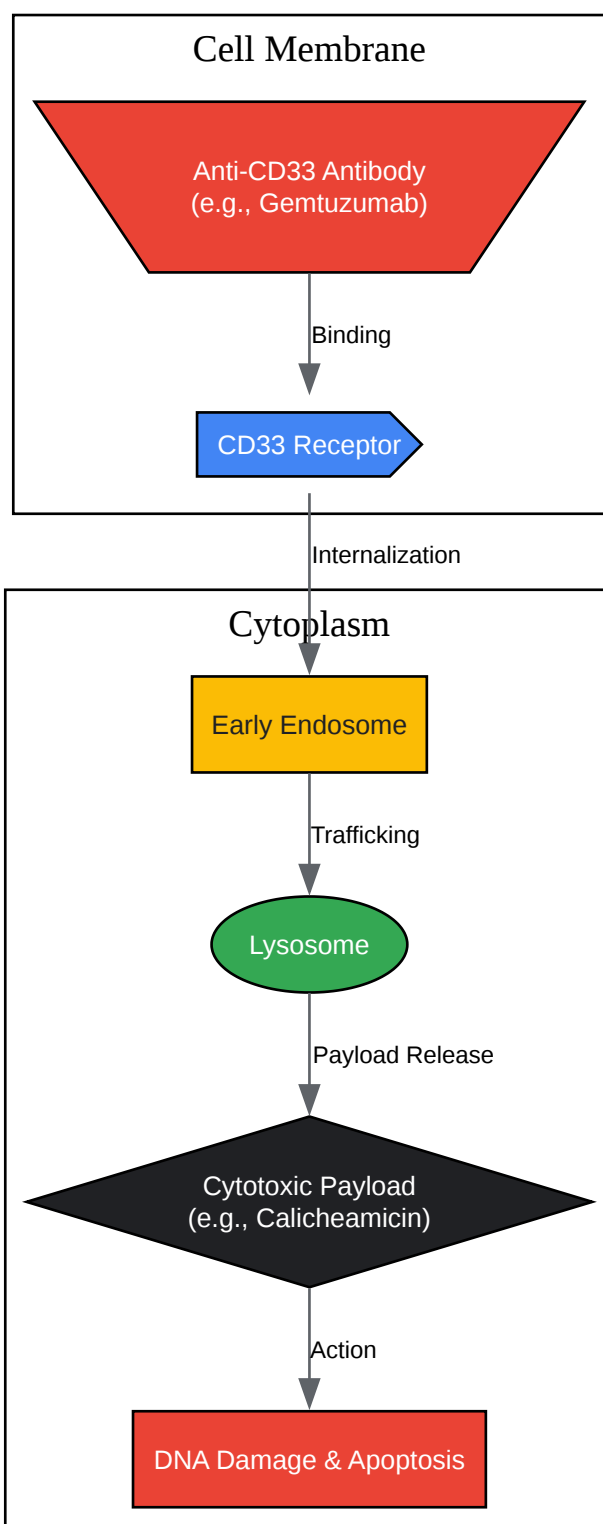
- Stopping Internalization: Immediately place the aliquot on ice to stop further internalization.
- Surface Staining (Time 0): For the 0-minute time point, proceed directly to staining with a fluorochrome-conjugated secondary antibody (if the primary is unconjugated) or analyze directly if the primary is conjugated. This represents 100% surface expression.
- Stripping Surface-Bound Antibody (Later Time Points): For subsequent time points, wash the cells with cold PBS. To distinguish between internalized and remaining surface-bound antibody, either:
 - Acid Wash: Resuspend the cell pellet in ice-cold Stripping Buffer for a short period (e.g., 1-5 minutes) to remove surface-bound antibody. Immediately neutralize with an excess of cold Staining Buffer.
 - Staining Remaining Surface CD33: Wash cells and stain with a saturating concentration of a fluorochrome-conjugated anti-CD33 antibody (ideally recognizing a different epitope or conjugated to a different fluorochrome than the inducing antibody).
- Washing and Resuspension: Wash the cells twice with cold Staining Buffer.
- Acquisition: Analyze the samples by flow cytometry.
- Calculation of Reduction: The percentage of CD33 reduction (or internalization) at each time point is calculated relative to the Mean Fluorescence Intensity (MFI) of the time 0 sample.
 - Percentage of Reduction = $(1 - (\text{MFI of test sample} / \text{MFI of time 0 sample})) \times 100$

Diagrams



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Caption: Workflow for CD33 internalization assay.



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Caption: CD33-targeted ADC internalization pathway.

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